

Application Note: Quantitative Analysis of MM 07 Using Chromatographic Techniques

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Compound of Interest		
Compound Name:	MM 07	
Cat. No.:	B2579274	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MM 07 is a novel, orally bioavailable small molecule inhibitor of a critical kinase involved in oncogenic signaling pathways.[1][2] Kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] Targeted kinase inhibitors block specific signaling pathways that drive tumor growth.[2] Accurate and precise quantification of MM 07 in both biological matrices and pharmaceutical formulations is essential for successful drug development. This application note details validated analytical methods for the determination of MM 07 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for pharmaceutical quality control.

Part 1: Bioanalytical Method for MM 07 in Human Plasma by LC-MS/MS

This section describes a robust and sensitive method for the quantification of **MM 07** in human plasma, suitable for pharmacokinetic and toxicokinetic studies. The use of LC-MS/MS provides high selectivity and sensitivity for measuring low concentrations of the drug in a complex biological matrix.[5]

Experimental Protocol



- 1. Sample Preparation: Protein Precipitation Protein precipitation is a common and effective method for cleaning up plasma samples before LC-MS/MS analysis.[6][7]
- To a 1.5 mL microcentrifuge tube, add 50 μL of human plasma sample (or calibration standard/quality control sample).
- Add 150 μL of ice-cold acetonitrile containing the internal standard (IS), MM 07-d4 (deuterated MM 07), at a concentration of 100 ng/mL.
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the supernatant to a 96-well plate or HPLC vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.
- 2. LC-MS/MS Instrumentation and Conditions
- HPLC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Gradient Elution:
 - o 0.0-0.5 min: 5% B



o 0.5-2.5 min: 5% to 95% B

o 2.5-3.0 min: 95% B

o 3.0-3.1 min: 95% to 5% B

o 3.1-4.0 min: 5% B

• Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions (Multiple Reaction Monitoring):

• **MM 07**: Q1 m/z 450.2 -> Q3 m/z 288.1

MM 07-d4 (IS): Q1 m/z 454.2 -> Q3 m/z 292.1

Data Presentation

The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma.

Table 1: Calibration Curve for MM 07 in Human Plasma

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Accuracy (%)
0.5 (LLOQ)	0.012	105.2
1.0	0.025	101.5
5.0	0.128	98.8
25.0	0.645	99.2
100.0	2.580	100.8
400.0	10.320	100.1
500.0 (ULOQ)	12.915	99.5
Linear Regression: y = 0.0258x + 0.0003; R ² = 0.9996		

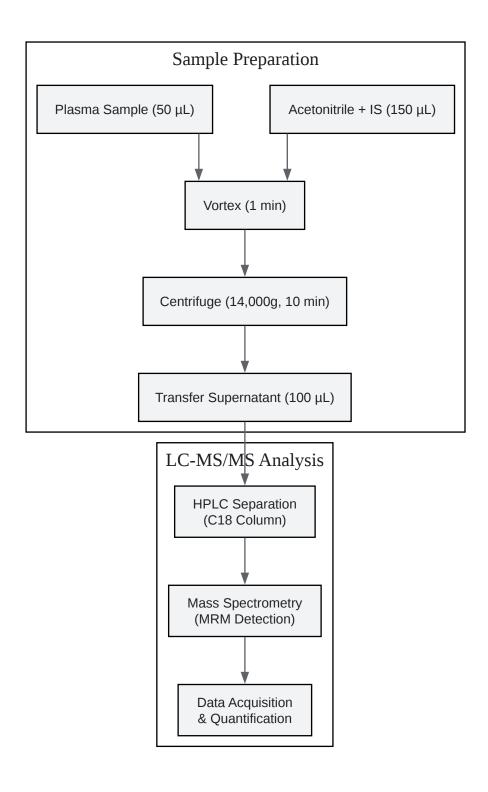


Table 2: Precision and Accuracy for MM 07 Quality Control (QC) Samples

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=6)	Intra-day Precision (%CV)	Intra-day Accuracy (%)
LLOQ	0.5	0.52	4.8	104.0
Low QC	1.5	1.48	3.5	98.7
Mid QC	75.0	76.2	2.1	101.6
High QC	375.0	370.5	2.5	98.8

Visualization





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Caption: Workflow for the bioanalysis of MM 07 in plasma.



Part 2: Pharmaceutical Analysis of MM 07 in Tablets by HPLC-UV

This section outlines a validated HPLC-UV method for the quantification of **MM 07** in a tablet formulation, ensuring product quality and dose accuracy. HPLC-UV is a widely used, robust technique for assay and impurity analysis in pharmaceutical quality control.[8][9]

Experimental Protocol

- 1. Standard and Sample Preparation
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MM 07 reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
- Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
- Sample Preparation:
 - Weigh and finely powder 10 MM 07 tablets (e.g., 50 mg strength).
 - Accurately weigh a portion of the powder equivalent to 50 mg of MM 07.
 - Transfer the powder to a 50 mL volumetric flask.
 - Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve the drug.
 - Make up the volume to 50 mL with diluent and mix well. This yields a 1 mg/mL solution.
 - Filter the solution through a 0.45 μm PVDF syringe filter.
 - \circ Dilute 1 mL of the filtered solution to 10 mL with diluent to obtain a final theoretical concentration of 100 $\mu g/mL$.
- 2. HPLC-UV Instrumentation and Conditions
- HPLC System: Agilent 1260 Infinity II or equivalent



Detector: UV-Vis Detector set at 280 nm

• Analytical Column: Phenomenex Luna C18(2), 5 μm, 4.6 x 150 mm

Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

• Injection Volume: 10 μL

• Run Time: 8 minutes

Data Presentation

The method was validated for linearity, precision, and accuracy as per ICH guidelines.[10]

Table 3: Calibration Curve for MM 07 Standard

Concentration (µg/mL)	Mean Peak Area (n=3)
20	245,890
40	490,150
80	985,500
100	1,230,100
120	1,478,900
150	1,850,200
Linear Regression: y = 12310x - 1580; R ² = 0.9999	

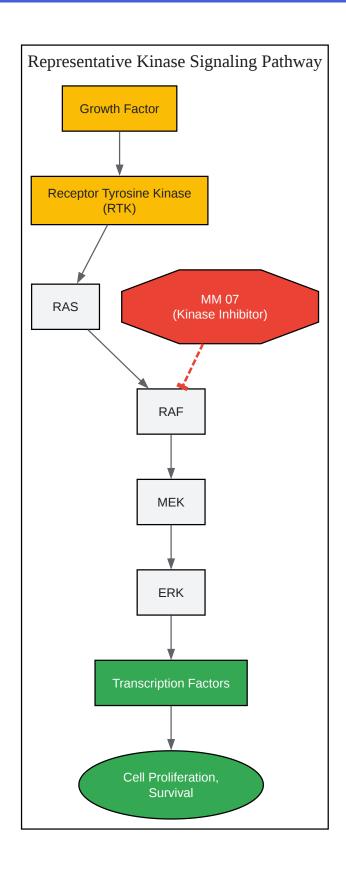
Table 4: Assay Results for MM 07 50 mg Tablets



Sample Preparation	Theoretical Conc. (µg/mL)	Measured Conc. (μg/mL)	Assay (% of Label Claim)
1	100.0	100.5	100.5%
2	100.0	99.8	99.8%
3	100.0	101.1	101.1%
4	100.0	100.2	100.2%
5	100.0	99.5	99.5%
Mean	100.2%		
%RSD	0.6%	_	

Visualization





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Caption: Hypothetical inhibition of the RAF kinase by MM 07.



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